molecular formula C10H20O4 B066116 1,1,2,2-Tetramethoxycyclohexane CAS No. 163125-34-6

1,1,2,2-Tetramethoxycyclohexane

Cat. No.: B066116
CAS No.: 163125-34-6
M. Wt: 204.26 g/mol
InChI Key: ZGERRGRQKXRTKD-UHFFFAOYSA-N
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Description

1,1,2,2-Tetramethoxycyclohexane is an organic compound with the molecular formula C10H20O4. It is a derivative of cyclohexane, where four methoxy groups are attached to the first and second carbon atoms. This compound is known for its role in organic synthesis, particularly in the protection of diol functionalities in carbohydrate chemistry .

Preparation Methods

1,1,2,2-Tetramethoxycyclohexane can be synthesized through the acid-catalyzed reaction of 1,2-cyclohexanedione with methanol and trimethyl orthoformate. The reaction typically involves the following steps :

    Reactants: 1,2-cyclohexanedione, methanol, and trimethyl orthoformate.

    Catalyst: Acid catalyst, such as p-toluenesulfonic acid.

    Procedure: The reaction mixture is heated under reflux conditions, allowing the formation of this compound.

    Purification: The product is purified through distillation or recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,1,2,2-Tetramethoxycyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexane-1,2-dione.

    Reduction: Reduction reactions can convert it back to cyclohexane derivatives.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1,2,2-Tetramethoxycyclohexane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,2,2-tetramethoxycyclohexane involves its ability to protect diol functionalities through the formation of cyclohexane-1,2-diacetal. This protection allows selective reactions on other parts of the molecule without affecting the protected diol groups. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

1,1,2,2-Tetramethoxycyclohexane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its ability to selectively protect diol functionalities, which is not commonly achieved by other protecting groups.

Properties

IUPAC Name

1,1,2,2-tetramethoxycyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O4/c1-11-9(12-2)7-5-6-8-10(9,13-3)14-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGERRGRQKXRTKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCCC1(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369910
Record name 1,1,2,2-tetramethoxycyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163125-34-6
Record name 1,1,2,2-tetramethoxycyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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